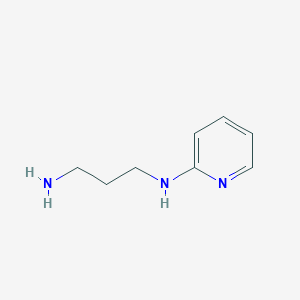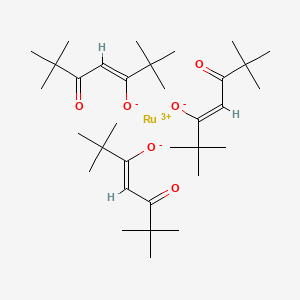
Ruthenium(III)-DPM
Overview
Description
Ruthenium(III) is a chemical compound that has been used in various applications. It has been used to prepare a nanoparticulate ruthenium-aluminum oxyhydroxide catalyst for the efficient dehydrogenation of arylmethyl alcohols to the corresponding aldehydes . It also catalyzes the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .
Synthesis Analysis
The synthesis of Ruthenium(III) complexes has been reported in several studies . For instance, one study presented the synthesis, structural, and spectroscopic characterization of a series of new Ru (III)–nitrosyls .Molecular Structure Analysis
The molecular structure of Ruthenium(III) complexes has been characterized using various techniques such as NMR, IR, UV–Vis, fluorescence spectroscopy, HRMS, and X-ray single-crystal diffraction .Chemical Reactions Analysis
Ruthenium(III) complexes have been reported to act as catalysts in various chemical reactions .Physical And Chemical Properties Analysis
Ruthenium(III) is a reddish-brown or black leafy crystal that is easily deliquescent . It forms a dark red solution and is insoluble in cold water and carbon disulfide . The chemical reactivity, kinetic stability, and thermodynamic properties of its molecular structure have been analyzed .Scientific Research Applications
Conclusion
Ruthenium(III)-DPM’s multifaceted properties make it an exciting compound for scientific research. From anticancer therapy to catalysis and diagnostics, its applications continue to expand. Further studies will unveil additional uses and refine its potential in medicine and materials science .
Mechanism of Action
Target of Action
Ruthenium(III)-DPM, also known as Runat-BI, is a ruthenium-based compound that has shown promising activity against various cancer types . The primary targets of this compound are cancer cells, particularly those with high growth rates . It has been found to be selective for tumoral cells, showing little effect on non-tumoral ones .
Mode of Action
The mode of action of Ruthenium(III)-DPM is believed to be related to DNA synthesis . The compound interacts with its targets, leading to a disturbance of the cellular redox balance . This results in the induction of G2/M cell cycle arrest, blockage of DNA synthesis, and induction of apoptosis via the mitochondrial pathway . Additional mechanisms likely play a role in its selectivity for several cancer cell lines .
Biochemical Pathways
Ruthenium(III)-DPM affects several biochemical pathways. It induces apoptosis via a mitochondrial pathway . The compound also seems to be involved in cell apoptosis through the release of reactive oxygen species (ROS) intracellularly . Furthermore, it has been suggested that the compound may induce ER stress, as different factors are highly upregulated on the protein level .
Result of Action
The result of the action of Ruthenium(III)-DPM is the significant reduction of tumor growth and migration in certain cancer cell lines . It has been found to increase the expression of the proapoptotic genes BAX and CASPASE-3 . Moreover, it has been shown to induce autophagy-dependent cell apoptosis via mitochondrial dysfunction and ROS accumulation .
Action Environment
The action of Ruthenium(III)-DPM can be influenced by environmental factors. For instance, the compound’s action is believed to be enhanced in the hypoxic environment within cancer cells . Additionally, the compound’s interaction with the cell membrane may play a role in its molecular mechanism of action . Small structural differences in the metal ligands may lead to different outcomes . Furthermore, an increase in the dipole potential was observed for the cancer cell membrane model, while no alteration was detected on the non-cancer plasma membrane model .
Safety and Hazards
properties
IUPAC Name |
ruthenium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Ru/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJOFKNVRUZKNK-LWTKGLMZSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ru+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ru+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57O6Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ruthenium(III)-DPM | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





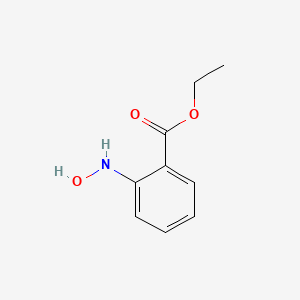
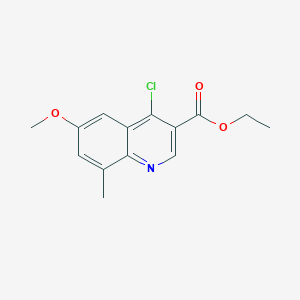
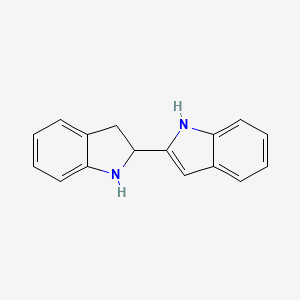
![Methyl 2-[(2,5-dimethylbenzyl)sulfanyl]benzenecarboxylate](/img/structure/B3133292.png)
![4-{(2E)-2-[1-(2-Thienyl)ethylidene]hydrazino}benzoic acid](/img/structure/B3133297.png)
![ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3133298.png)

![(2R,2'R,5S,5'R,6'S,8a'S)-5-(2-hydroxyethyl)-5,5'-bis(hydroxymethyl)-2',5',8a'-trimethyldecahydro-2'H,3H-spiro[furan-2,1'-naphthalen]-6'-ol](/img/structure/B3133308.png)

